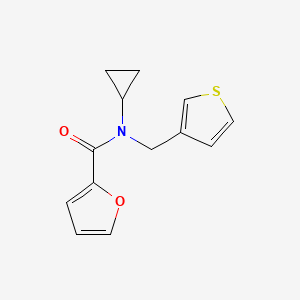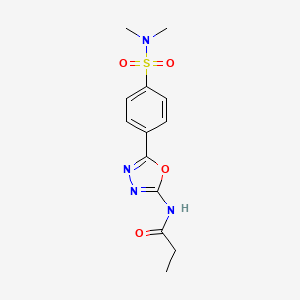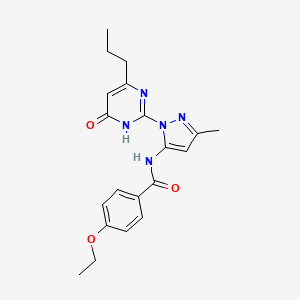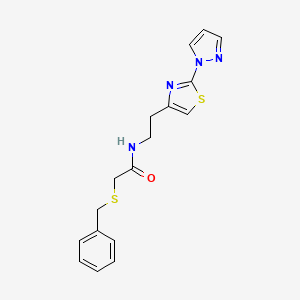![molecular formula C15H17NO4 B2986556 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-47-8](/img/structure/B2986556.png)
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one” is an organic compound . It contains a benzyl group and a methyl group attached to an amino group, which is a monovalent functional group with the formula −CH2−NH2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . Aminomethyl groups, like the one in this compound, are usually obtained by alkylation with Eschenmoser’s salt .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group (C6H5CH2) attached to an amino group (NH2), forming an aminomethyl group. This is attached to a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and contains a ketone functional group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research on pyran derivatives, including those structurally related to 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, often focuses on their synthesis and structural analysis. For instance, the study by Brbot-Šaranović et al. (2000) on enaminones, which are closely related in structure to pyrans, explores the synthesis and crystal structures of these compounds. Such research lays the groundwork for understanding the chemical behavior and potential applications of pyran derivatives in various domains, including materials science and pharmaceuticals (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Bioactive Compound Synthesis
Pyrazole derivatives, which share a motif with the compound of interest, have been studied for their synthesis and potential bioactivities. Titi et al. (2020) investigated the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This suggests that compounds with similar structures could be explored for their bioactive properties, potentially leading to new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Material Science and Corrosion Inhibition
In the field of material science, research by Herrag et al. (2007) on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid highlights the potential of structurally similar compounds in industrial applications. The study demonstrated that these compounds significantly reduce corrosion rates, suggesting that derivatives of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one could find use in corrosion protection strategies (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Green Chemistry Applications
Another interesting avenue is the use of pyran derivatives in green chemistry applications, as demonstrated by Dehghanpoor et al. (2019) in their work on synthesizing pyrano[3,2-b]pyran-4(8H)-ones using nano-silica sulfuric acid as a catalyst. This method emphasizes the role of pyran derivatives in developing environmentally friendly synthetic routes, potentially applicable to the synthesis of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one and its analogs (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
Eigenschaften
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-16(8-11-5-3-2-4-6-11)9-14-15(19)13(18)7-12(10-17)20-14/h2-7,17,19H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCLGIYKATVHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C(=O)C=C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)
![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
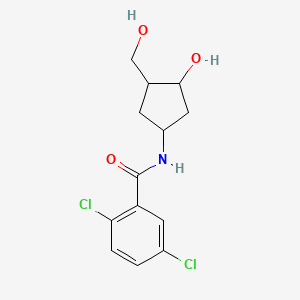
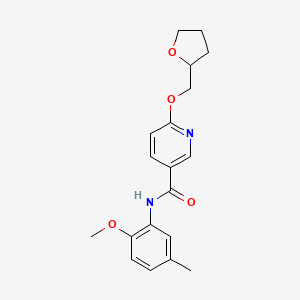
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)


